1-Methyl-2-trifluoromethylimidazoline
Description
1-Methyl-2-trifluoromethylimidazoline is a heterocyclic compound featuring a five-membered imidazoline ring substituted with a methyl group at position 1 and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group confers enhanced thermal stability, lipophilicity, and resistance to metabolic degradation, making this compound valuable in agrochemical and pharmaceutical research . Its synthesis typically involves reactions of trifluoroacetonitrile with aliphatic diamines or cyclization strategies using imidoyl halide intermediates .
Properties
Molecular Formula |
C5H7F3N2 |
|---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
1-methyl-2-(trifluoromethyl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C5H7F3N2/c1-10-3-2-9-4(10)5(6,7)8/h2-3H2,1H3 |
InChI Key |
FSLNUJDADAFSDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
1-(2-Trifluoromethylphenyl)imidazoline-2-thione
- Structure : Replaces the methyl group at position 1 with a 2-trifluoromethylphenyl group and introduces a thione (-S) moiety at position 2.
- This compound is used in ligand design for catalytic applications .
- Key Difference : Reduced hydrolytic stability compared to 1-Methyl-2-trifluoromethylimidazoline due to the thione group’s susceptibility to oxidation .
2-Imidazolidinone Derivatives
- Example : 1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one.
- Structure: Incorporates a thiadiazole ring fused to the imidazolidinone core.
- Properties : The thiadiazole moiety improves bioactivity against pathogens, but the carbonyl group reduces ring strain, lowering reactivity in nucleophilic substitutions .
Trifluoromethyl-Substituted Imidazolines in Drug Development
- Example: 10-[3-(1-Methyl-4-piperazinyl)-2-methylpropyl]-2-trifluoromethylphenothiazine.
- Structure: Combines a phenothiazine scaffold with trifluoromethyl and piperazinyl groups.
- Properties: Enhanced blood-brain barrier penetration compared to this compound, attributed to the phenothiazine core’s planar structure .
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | Applications | Stability in Aqueous Media |
|---|---|---|---|---|---|
| This compound | C₅H₇F₃N₂ | -CF₃ (C2), -CH₃ (C1) | 85–88 (predicted) | Agrochemical intermediates | High |
| 1-(2-Trifluoromethylphenyl)imidazoline-2-thione | C₁₀H₈F₃N₂S | -CF₃ (phenyl), -S (C2) | 142–145 | Catalytic ligands | Moderate |
| 1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one | C₇H₇F₃N₄OS | Thiadiazole, -CF₃ | 160–163 | Antimicrobial agents | Low |
| 10-[3-(1-Methyl-4-piperazinyl)-2-methylpropyl]-2-trifluoromethylphenothiazine | C₂₂H₂₄F₃N₃S | Phenothiazine, -CF₃, piperazinyl | 210–215 | CNS drug candidates | High |
Pharmacological and Industrial Relevance
- Electrophilic Reactivity: The trifluoromethyl group in this compound stabilizes adjacent carbocations, facilitating electrophilic substitutions. This contrasts with non-fluorinated analogues, which require harsher reaction conditions .
- Metabolic Stability : Compared to 2-(trifluoromethyl)-1,3-oxazolidines, this compound exhibits slower hepatic clearance due to reduced susceptibility to cytochrome P450 enzymes .
- Catalytic Utility : Unlike ionic liquids like 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, which are used as solvents, this compound serves as a precursor for bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
